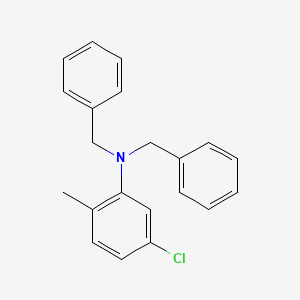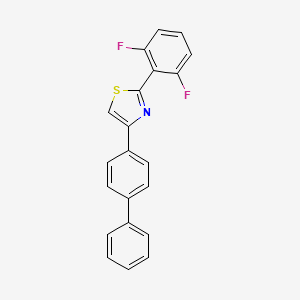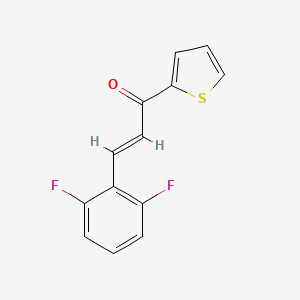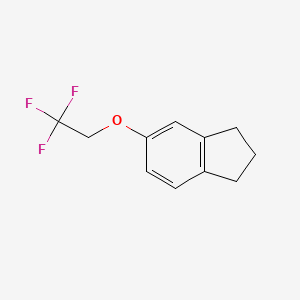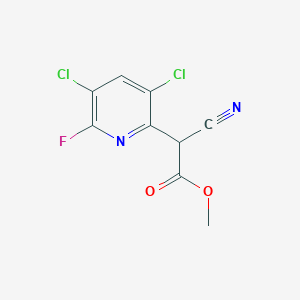
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene (2-CDFCT) is a fluorinated cyclopropene compound that has been studied for its unique properties and potential applications in a variety of scientific research areas. It has become increasingly popular in laboratory experiments due to its ability to form stable complexes with other molecules, its low toxicity, and its low cost.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene has been studied for its potential applications in a variety of scientific research areas, including organic chemistry, biochemistry, and drug discovery. It has been used as a building block for the synthesis of a variety of compounds, including fluoroalkenes, fluoroalkynes, and fluorinated heterocycles. It has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a potential therapeutic agent for the treatment of certain types of cancer.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene is not yet fully understood, but it is believed to involve the formation of a stable complex with other molecules. This complex is thought to be responsible for the inhibition of enzymes involved in the biosynthesis of fatty acids, as well as for the potential therapeutic effects of 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene on certain types of cancer.
Biochemical and Physiological Effects
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the biosynthesis of fatty acids, which could potentially lead to the development of new therapeutic agents for the treatment of certain types of cancer. It has also been shown to have antioxidant and anti-inflammatory properties, and to be able to modulate the activity of certain enzymes involved in the metabolism of lipids.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene has several advantages for use in laboratory experiments, including its low cost, low toxicity, and its ability to form stable complexes with other molecules. However, it also has certain limitations, such as its low solubility in water, and its tendency to form unstable complexes with certain molecules.
Zukünftige Richtungen
The potential future directions for 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene include further exploration of its potential applications in organic chemistry, biochemistry, and drug discovery. Additionally, further research is needed to better understand its mechanism of action, and to identify potential therapeutic agents for the treatment of certain types of cancer. Additionally, further research is needed to explore its potential antioxidant and anti-inflammatory effects, and to investigate its potential role in the metabolism of lipids. Finally, further research is needed to explore the potential for using 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene as a building block for the synthesis of a variety of other compounds.
Synthesemethoden
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene is synthesized through a Friedel-Crafts alkylation reaction between 3,3-difluorocyclopropene and toluene. The reaction is typically conducted in the presence of anhydrous aluminum chloride as a catalyst, and the reaction is usually completed in less than an hour. The reaction yields a mixture of 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene and its isomer, 1-(2-chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene, which can be separated by column chromatography.
Eigenschaften
IUPAC Name |
1-(2-chloro-3,3-difluorocyclopropen-1-yl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2/c1-6-4-2-3-5-7(6)8-9(11)10(8,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDDNUJJIIZGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C2(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6311933.png)

